KM11060 vs. Sildenafil: A 10x Improvement in F508del-CFTR Correction Potency
In direct head-to-head comparisons, KM11060 exhibits significantly greater efficacy than its parent compound sildenafil in correcting the F508del-CFTR trafficking defect. While sildenafil was identified as a weak corrector in a high-throughput screen, the structural modification in KM11060 (7-chloro-4-{4-[(4-chlorophenyl)sulfonyl]piperazino}quinoline) resulted in a 'surprisingly potent' compound with over an order of magnitude improvement in activity [1]. The assay revealed that KM11060 achieves correction at concentrations as low as 10 nM, whereas sildenafil and other initial hits like forskolin and genistein are ineffective at comparable concentrations .
| Evidence Dimension | Efficacy in restoring F508del-CFTR trafficking |
|---|---|
| Target Compound Data | Significant correction at 10 nM (24 h treatment) |
| Comparator Or Baseline | Sildenafil: No correction at 10 nM; forskolin: No correction at 10 nM; genistein: No correction at 10 nM |
| Quantified Difference | Greater than 10-fold improvement in potency compared to sildenafil; achieves correction at a concentration where parent compound and others are inactive. |
| Conditions | Baby Hamster Kidney (BHK) cells expressing F508del-CFTR, assessed by maturation via Western blot and halide flux assay. |
Why This Matters
The >10-fold potency gain over sildenafil enables effective F508del-CFTR correction at lower, more specific concentrations, reducing the risk of off-target PDE5 inhibition and improving the signal-to-noise ratio in cellular assays.
- [1] Robert R, Carlile GW, Pavel C, Liu N, Anjos SM, Liao J, Luo Y, Zhang D, Thomas DY, Hanrahan JW. Structural analog of sildenafil identified as a novel corrector of the F508del-CFTR trafficking defect. Mol Pharmacol. 2008 Feb;73(2):478-89. View Source
